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Compound of Interest

Compound Name:
4-methyl-N-(4-

methylbenzyl)benzenesulfonamide

CAS No.: 10504-92-4

Cat. No.: B185197

Get Quote

Executive Summary & Mechanistic Rationale
As a Senior Application Scientist overseeing antiviral drug characterization, I have observed

that the evolution of HIV-1 capsid (CA) inhibitors—from early peptidomimetics like PF-74 to

ultra-potent sulfonamides like Lenacapavir (GS-6207)—represents a masterclass in structure-

based drug design.

The HIV-1 capsid core, composed of ~1500 CA monomers assembled into ~250 hexamers and

12 pentamers, is not merely a protective shell; it is a dynamic engine driving viral uncoating,

nuclear import, and integration[1]. Sulfonamide-based inhibitors disrupt this machinery through

a highly specific mechanism of action: they act as a "molecular glue" at the interface between

the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an

adjacent monomer[2].

The Causality of the Sulfonamide Moiety: Why is the sulfonamide group critical? In highly

optimized molecules like Lenacapavir, the methane sulfonamide group forms an indispensable

hydrogen-bonding network connecting the side chains of Lys70 and Asn74 in the CA1-NTD to
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Gln179 and Asn183 in the CA2-CTD[2]. Furthermore, benzenesulfonamide-containing

phenylalanine derivatives (such as Compound 11l) leverage this same pocket to achieve

potent dual-stage inhibition[3].

This structural reliance is self-validated by viral escape mechanisms. The primary resistance-

associated mutation (RAM) against these drugs is the N74D substitution[4]. Replacing

Asparagine (Asn) with Aspartic acid (Asp) eliminates the critical hydrogen bond with the

sulfonamide group and introduces electrostatic repulsion, effectively abolishing drug binding

and proving the functional necessity of the sulfonamide pharmacophore[5].
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Fig 1. Dual-stage inhibition mechanism of sulfonamide-based HIV-1 capsid inhibitors.
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Quantitative Data: Comparative Efficacy
The introduction of sulfonamide moieties has driven binding affinities from the micromolar

range down to the picomolar range. The table below summarizes the quantitative leap in

efficacy achieved by sulfonamide integration.

Inhibitor Class
/ Compound

Chemical
Scaffold

Primary Target
Site

Antiviral EC50
Key
Resistance
Mutations

PF-74 (First-

Gen)

Phenylalanine

peptidomimetic

CA NTD-CTD

Interface
~500 nM Q67H, K70R

Compound 11l
Benzenesulfona

mide derivative

CA NTD-CTD

Interface
~80 nM* N74D[5]

Lenacapavir

(GS-6207)

Methyl

sulfonamide

CA NTD-CTD

Interface
105 pM[1] N74D, Q67H[4]

*Note: Compound 11l exhibits early-stage inhibitory activity that is 6.25 times more potent than

its parent compound, PF-74[3].

Self-Validating Experimental Protocols
To accurately characterize novel sulfonamide-based capsid inhibitors, researchers must move

beyond basic cell viability assays and interrogate the biophysical interactions directly. The

following protocols are designed with built-in causality checks to ensure data integrity.

Protocol 1: In Vitro Capsid Turbidity (Assembly) Assay
Purpose: To quantify the acceleration of CA hexamerization induced by sulfonamide inhibitors.

Sulfonamides act as molecular glues, prematurely accelerating capsid core assembly and

leading to malformed, non-infectious virions[2].

Methodology:

Reagent Preparation: Prepare recombinant wild-type HIV-1 CA protein at a concentration of

30 µM in a basal buffer of 50 mM Tris-HCl (pH 8.0).
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Inhibitor Spiking: Add the sulfonamide inhibitor (e.g., Compound 11l or Lenacapavir) to a

final concentration of 50 µM. Ensure the final DMSO concentration does not exceed 1% to

prevent solvent-induced protein denaturation.

Initiation: Transfer the mixture to a quartz cuvette. Rapidly inject NaCl to a final concentration

of 2M to initiate assembly.

Kinetic Measurement: Immediately monitor the optical absorbance at 350 nm ( A350​)

continuously for 20 minutes at room temperature using a UV-Vis spectrophotometer.

Calculate the initial velocity (slope) of the assembly curve during the first 2 minutes.

Causality & Expert Insight: Why use 2M NaCl? High ionic strength is required to screen the

electrostatic repulsions between CA monomers, allowing the hydrophobic interactions

necessary for assembly to take over. Sulfonamides drastically increase the initial slope of the

A350​curve by stabilizing the transition state of hexamerization[3].

Self-Validation Checkpoint: Always run a parallel reaction using the CA(N74D) mutant.

Because the N74D mutation abolishes the critical hydrogen bond with the sulfonamide[4], the

assembly kinetics of the mutant + inhibitor should perfectly match the mutant + DMSO control.

If the inhibitor still accelerates the mutant's assembly, your compound is likely causing non-

specific protein precipitation rather than targeted hexamerization.

Protocol 2: Surface Plasmon Resonance (SPR) for
Binding Kinetics
Purpose: To determine the precise binding affinity ( KD​) and kinetic rates ( kon​, koff​) of

sulfonamide inhibitors to the CA target.

Methodology:

Ligand Immobilization: Immobilize disulfide-stabilized CA hexamers onto a CM5 sensor chip

via standard amine coupling until a target level of ~3000 Response Units (RU) is reached.

Analyte Titration: Inject serial dilutions of the sulfonamide inhibitor (e.g., 0.1 nM to 100 nM for

Lenacapavir) in a running buffer of PBS + 0.05% Tween-20 + 1% DMSO at a flow rate of 30

µL/min.
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Association & Dissociation: Allow a 180-second association phase, followed by a 600-

second dissociation phase (buffer wash).

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the

KD​.

Causality & Expert Insight: Why use disulfide-stabilized hexamers instead of simple CA

monomers? The binding pocket for sulfonamides like Lenacapavir is located precisely at the

interface between two adjacent monomers[2]. A monomeric CA preparation lacks the complete

binding pocket, which will result in artificially low binding affinities and misleading SAR data.

Self-Validation Checkpoint: The steady-state binding response ( Req​) must scale linearly with

the molecular weight of the analyte. Calculate the theoretical maximum response ( Rmax​). If

your observed response significantly exceeds the theoretical Rmax​, the sulfonamide is likely

undergoing colloidal aggregation or binding non-specifically to the dextran matrix of the chip.
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Fig 2. Self-validating SPR workflow for quantifying sulfonamide-capsid binding kinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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